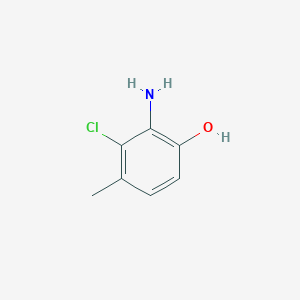

2-Amino-3-chloro-4-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloro-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSQVCSMCYJWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 3 Chloro 4 Methylphenol

Classical Synthetic Approaches

Traditional methods for synthesizing substituted phenols often rely on well-established, multi-step reaction sequences. These routes, while effective, typically involve stoichiometric reagents and can generate significant waste streams.

Nitration-Reduction Routes for Precursors

A common and versatile strategy for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group. The traditional synthesis of aminophenols often begins with the nitration of benzene (B151609) or phenol (B47542) derivatives, which can be environmentally challenging due to the use of strong acids and the production of salt waste. digitellinc.com

For the synthesis of 2-Amino-3-chloro-4-methylphenol, a plausible route starts with 4-methylphenol (p-cresol). The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is occupied by the methyl group, nitration with a nitrating mixture (H₂SO₄ + HNO₃) would primarily direct the nitro group to the ortho position (C-2). googleapis.comwikipedia.org The subsequent step involves the chlorination of the 4-methyl-2-nitrophenol (B89549) intermediate. The final step is the reduction of the nitro group to an amine, which can be achieved using various classical reducing agents like tin or iron in acidic media.

Table 1: Proposed Nitration-Reduction Pathway

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | H₂SO₄, HNO₃ | 4-methyl-2-nitrophenol |

| 2 | Chlorination | Cl₂ or other chlorinating agent | 3-chloro-4-methyl-2-nitrophenol |

This table outlines a hypothetical classical pathway based on established chemical principles.

Halogenation and Amination Strategies

Halogenation and amination strategies involve the introduction of the chloro and amino functional groups onto the phenolic backbone. Direct amination of phenols is often challenging due to the poor leaving group nature of the hydroxyl group. digitellinc.com Therefore, indirect methods are typically employed.

A well-documented classical approach involves starting with a pre-functionalized aniline (B41778) derivative, such as 3-chloro-4-methylaniline (B146341). prepchem.comchemicalbook.com This precursor can be converted into the corresponding phenol through a diazotization reaction followed by hydrolysis. The process begins by treating the aniline with a mixture of sulfuric acid and sodium nitrite (B80452) at low temperatures (5-10°C) to form a diazonium salt. prepchem.comchemicalbook.com This intermediate is then added to a hot aqueous acid solution (e.g., sulfuric acid in water at 105-110°C), which hydrolyzes the diazonium group to a hydroxyl group, yielding 3-chloro-4-methylphenol (B1346567). prepchem.comchemicalbook.com

To arrive at the final product, this 3-chloro-4-methylphenol intermediate would then require the introduction of an amino group at the 2-position. In a classical framework, this would again typically proceed via a nitration-reduction sequence as described in the previous section.

Regioselective Synthesis via Specific Precursors

Regioselectivity—the control of the position of chemical bond formation—is paramount in the synthesis of highly substituted aromatic compounds like this compound. The choice of the starting material is the most critical factor in ensuring the correct arrangement of substituents.

The synthesis of specifically substituted products often relies on multicomponent reactions or carefully planned sequences where the directing effects of existing functional groups guide the position of incoming substituents. nih.gov For instance, in the route starting from 4-methylphenol, the regioselectivity of the initial nitration step is controlled by the directing power of the hydroxyl and methyl groups. wikipedia.org

Using a precursor where key substituents are already in place is a powerful strategy for ensuring regioselectivity. The synthesis starting from 3-chloro-4-methylaniline is a prime example of this approach. prepchem.comchemicalbook.com By beginning with a molecule that already contains the chloro and methyl groups in the desired 3- and 4-positions relative to each other, the synthetic challenge is reduced to correctly placing the hydroxyl and amino groups. The conversion of the amine in 3-chloro-4-methylaniline to a hydroxyl group via diazotization fixes the phenol structure, and subsequent electrophilic substitution (nitration) is then directed to the desired C-2 position by the existing groups, followed by reduction.

Table 2: Precursor-Based Regioselectivity

| Starting Precursor | Key Functional Groups Present | Regiochemical Control |

|---|---|---|

| 4-methylphenol | -OH at C1, -CH₃ at C4 | -OH directs nitration to C2 (ortho) |

This table illustrates how the choice of starting material dictates the final substitution pattern.

Modern and Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes, often guided by the principles of green chemistry. ejcmpr.commdpi.com These methodologies aim to reduce waste, minimize energy consumption, and use less hazardous materials. jddhs.com

Green Chemistry Approaches in Synthesis

Green chemistry principles offer a framework for designing more environmentally benign synthetic routes. googleapis.comjddhs.com For the synthesis of aminophenols, this can involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or solvent-free reaction conditions can drastically reduce environmental impact. mdpi.comjddhs.com

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents minimizes waste, as the catalyst can be used in small amounts and potentially recycled. jddhs.com This is a cornerstone of green chemistry.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources, such as lignocellulosic biomass which can be a source of phenol, presents a sustainable alternative to petrochemicals. digitellinc.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. jddhs.commdpi.com

A patent for the synthesis of the related compound 2-chloro-4-aminophenol describes a process that uses hydrazine (B178648) hydrate (B1144303) for the reduction step in the presence of a recyclable catalyst (activated carbon and ferric trichloride), which aligns with green principles by avoiding harsher reducing agents and allowing for catalyst reuse. google.com

Catalytic Synthesis Protocols

Catalysis is a key enabler of modern, efficient, and sustainable chemical synthesis. jddhs.com Several steps in the synthesis of this compound can be significantly improved through the use of catalytic protocols.

Catalytic Amination: Direct catalytic amination of phenols offers a more atom-economical alternative to the nitration-reduction pathway. Research has shown that alkyl phenols can be effectively aminated using hydrogen and ammonia (B1221849) over palladium-based catalysts, such as Pd/Al₂O₃-BaO. researchgate.net This method can achieve high conversion and selectivity under optimized conditions. researchgate.net

Catalytic Reduction: The reduction of the nitro group is readily achieved through catalytic hydrogenation. This method uses molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C) and produces water as the only byproduct, making it a much cleaner process than classical metal-acid reductions. A process for a similar compound uses hydrazine hydrate with an iron-based catalyst system for the reduction, which is another catalytic approach. google.com

Catalytic Halogenation: The use of catalytic systems for halogenation can improve the regioselectivity and reduce the environmental impact compared to using elemental halogens. For example, Fe₃O₄ nanoparticles have been used as a magnetic, reusable catalyst in conjunction with N-halo reagents for the synthesis of other heterocyclic compounds, demonstrating the potential for cleaner halogenation methods. rsc.org

Table 3: Modern Catalytic Alternatives

| Reaction Step | Classical Method | Catalytic Protocol | Advantage |

|---|---|---|---|

| Amination | Nitration followed by Reduction (e.g., Sn/HCl) | Direct amination with NH₃ over a Pd-based catalyst researchgate.net | Fewer steps, higher atom economy |

| Reduction | Metal in acid (e.g., Fe/HCl) | Catalytic hydrogenation (e.g., H₂ with Pd/C) | Cleaner reaction, water as byproduct |

| Halogenation | Elemental Halogen (e.g., Cl₂) | N-halo reagents with a reusable catalyst rsc.org | Improved selectivity, catalyst recycling |

This table compares classical and modern catalytic approaches for key synthetic transformations.

Flow Chemistry Applications in Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, improved heat and mass transfer, and greater reproducibility. researchgate.netnih.gov While specific flow chemistry protocols for the synthesis of this compound are not extensively documented, the principles can be applied based on methodologies for related compounds like other aminophenols. dtic.milresearchgate.netrsc.org

A potential flow-based synthesis could involve the continuous chlorination of 2-amino-4-methylphenol (B1222752). In such a setup, a stream of the aminophenol solution would be mixed with a stream of a chlorinating agent in a microreactor or a packed-bed reactor. The use of a solid-supported chlorinating agent or catalyst can simplify purification by eliminating the need to separate the reagent post-reaction. The precise control over reaction parameters such as residence time, temperature, and stoichiometry afforded by flow reactors can minimize the formation of di- and tri-chlorinated byproducts, which are common in batch reactions of highly activated aromatic systems. wikipedia.org

For instance, the continuous synthesis of other aminophenols has been successfully demonstrated. In one example, nitroaromatic compounds are converted to their corresponding ortho-aminophenols using a flow-through system comprising two connected columns containing zinc and an immobilized hydroxylaminobenzene mutase, respectively. dtic.mil This approach highlights the potential for integrating chemo- and biocatalysis in a continuous fashion to produce complex molecules.

Table 1: Conceptual Flow Chemistry Setup for the Synthesis of this compound

| Parameter | Description |

| Reactant A | Solution of 2-amino-4-methylphenol in a suitable solvent (e.g., acetic acid, dichloromethane) |

| Reactant B | Solution of a chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) in the same or a miscible solvent |

| Reactor Type | Microreactor (e.g., PFA tubing) or a packed-bed reactor with an immobilized reagent |

| Temperature | Controlled via an external heating/cooling system, potentially ranging from 0 to 50 °C |

| Residence Time | Optimized by adjusting the flow rate and reactor volume to maximize conversion and selectivity |

| Quenching | In-line quenching with a basic solution to neutralize acid byproducts |

| Purification | Continuous liquid-liquid extraction followed by a crystallization unit |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the development of a robust and efficient synthesis for this compound. Key parameters that influence the yield and purity of the product include the choice of starting material, reagent stoichiometry, solvent, temperature, and reaction time. Due to the lack of specific literature on the optimization of this particular synthesis, we can draw parallels from the synthesis of related substituted aminophenols. rasayanjournal.co.inacs.orgias.ac.in

A plausible synthetic route is the direct chlorination of 2-amino-4-methylphenol. The amino and hydroxyl groups are both activating and ortho-, para-directing. With the para-position to the hydroxyl group blocked by the methyl group, and the ortho-position (position 6) sterically hindered, chlorination is likely to occur at the ortho-position to the hydroxyl group (position 3). However, controlling the reaction to prevent over-chlorination is a key challenge.

The following table illustrates a hypothetical optimization study for the chlorination of an aminophenol derivative, demonstrating how different parameters can affect the yield of the desired monochlorinated product.

Table 2: Illustrative Optimization of the Chlorination of an Aminophenol Derivative

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of Monochloro Product (%) |

| 1 | SO₂Cl₂ (1.1 eq) | Dichloromethane | 0 | 1 | 65 |

| 2 | SO₂Cl₂ (1.1 eq) | Dichloromethane | 25 | 1 | 58 (increased dichlorination) |

| 3 | N-Chlorosuccinimide (1.1 eq) | Acetonitrile (B52724) | 25 | 2 | 75 |

| 4 | N-Chlorosuccinimide (1.1 eq) | Acetic Acid | 25 | 2 | 82 |

| 5 | N-Chlorosuccinimide (1.5 eq) | Acetic Acid | 25 | 2 | 70 (increased byproducts) |

| 6 | N-Chlorosuccinimide (1.1 eq) | Acetic Acid | 40 | 1 | 78 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

From this illustrative data, one could conclude that N-chlorosuccinimide in acetic acid at 25°C provides the optimal conditions for selective monochlorination. The use of a milder chlorinating agent like N-chlorosuccinimide can often provide better control over the reaction compared to more reactive agents like sulfuryl chloride. acsgcipr.org The solvent can also play a crucial role, with polar protic solvents like acetic acid potentially favoring the desired reaction pathway.

Purification Techniques in Synthesis

The purification of this compound from the reaction mixture is essential to obtain a product of high purity, particularly for pharmaceutical applications. The crude product is likely to contain unreacted starting materials, the chlorinating agent or its byproducts, and potentially over-chlorinated species. A multi-step purification strategy is often employed. google.comgoogleapis.comwipo.intgoogle.comgoogleapis.com

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. For aminophenols, the pH of the solution can significantly affect their solubility. solubilityofthings.com It is often advantageous to perform a pH adjustment to precipitate the desired product while keeping impurities in solution. For instance, crude p-aminophenol can be purified by adjusting the pH of an aqueous solution to between 6.5 and 7.5, causing the p-aminophenol to crystallize out. google.com

Solvent Extraction: Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases. For aminophenols, this often involves adjusting the pH of an aqueous solution of the crude product and extracting with an organic solvent. At a specific pH, the target compound may be in its less soluble free base or salt form, allowing for its separation from impurities that remain in either the aqueous or organic phase. For example, in the purification of p-aminophenol, impurities such as 4,4'-diaminodiphenyl ether can be selectively extracted into an organic solvent mixture of aniline and toluene (B28343) at a pH of 4.0 to 5.0. googleapis.comgoogleapis.com

Chromatography: When high purity is required, and for the separation of closely related isomers, column chromatography is the method of choice. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent (or a gradient of eluents) is then passed through the column, and the different components of the mixture travel at different rates depending on their affinity for the stationary and mobile phases. This allows for the collection of pure fractions of the desired product. While specific chromatographic conditions for this compound are not detailed in the literature, methods developed for other substituted phenols and anilines can be adapted.

Table 3: Overview of Purification Techniques for Aminophenol Derivatives

| Technique | Principle | Application for this compound |

| Crystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Isolation of the product from the reaction mixture. Solvent choice (e.g., ethanol/water, toluene) and pH adjustment are key parameters. |

| Solvent Extraction | Partitioning of the compound and impurities between two immiscible liquid phases based on solubility and pH. | Removal of acidic or basic impurities, and separation from unreacted starting materials. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Final purification step to remove isomeric impurities and achieve high purity. |

Reaction Mechanisms and Chemical Transformations of 2 Amino 3 Chloro 4 Methylphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 2-Amino-3-chloro-4-methylphenol, the existing substituents on the benzene (B151609) ring, namely the amino (-NH2), chloro (-Cl), hydroxyl (-OH), and methyl (-CH3) groups, profoundly influence the course of these reactions.

Mechanistic Pathways and Intermediate Characterization

The general mechanism of electrophilic aromatic substitution involves a two-step process:

For this compound, the hydroxyl and amino groups are strong activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org The methyl group is a weak activating group, while the chloro group is a deactivating group. The interplay of these groups dictates the position of electrophilic attack.

The formation of the arenium ion is the rate-determining step of the reaction. masterorganicchemistry.com The stability of this intermediate is crucial. In the case of this compound, the positive charge of the arenium ion can be delocalized through resonance onto the amino and hydroxyl groups, which significantly stabilizes the intermediate.

Influence of Substituents on Reactivity and Regioselectivity

The substituents on the aromatic ring of this compound direct incoming electrophiles to specific positions. The powerful activating and ortho-, para-directing effects of the hydroxyl and amino groups are the dominant factors.

Considering the combined effects, the positions for electrophilic attack are primarily governed by the hydroxyl and amino groups. The most likely positions for substitution would be those that are ortho or para to these activating groups and least sterically hindered.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH | Strongly Activating | Ortho, Para |

| -NH2 | Strongly Activating | Ortho, Para |

| -CH3 | Weakly Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution for many aromatic compounds, nucleophilic aromatic substitution (SNA) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org

Mechanisms and Scope of Nucleophilic Attack

Nucleophilic aromatic substitution typically proceeds through one of two main mechanisms: the SNAr (addition-elimination) mechanism or the benzyne (B1209423) mechanism. For a substrate like this compound, which has a leaving group (the chloro atom), the SNAr mechanism is more plausible, especially if further activating groups are present. libretexts.org

The SNAr mechanism involves two steps:

The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org In this compound, the existing substituents are primarily electron-donating, which would generally disfavor this reaction. However, under specific conditions with strong nucleophiles, substitution might be forced.

The scope of nucleophiles that can participate in these reactions is broad and includes amines, alkoxides, and thiolates. nih.gov

Formation and Characterization of Meisenheimer Complexes

The intermediate formed during an SNAr reaction is known as a Meisenheimer complex. libretexts.org This complex is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. libretexts.org

For this compound, the formation of a stable Meisenheimer complex would be challenging due to the presence of electron-donating groups. However, if the reaction were to proceed, the negative charge of the complex would be delocalized across the aromatic ring. Characterization of such transient species often requires specialized spectroscopic techniques.

Oxidation and Reduction Pathways

The functional groups present in this compound are susceptible to both oxidation and reduction reactions.

The aminophenol structure is particularly sensitive to oxidation. The amino and hydroxyl groups can be oxidized, potentially leading to the formation of quinone-imine structures. The ease of oxidation is a characteristic feature of aminophenols.

Reduction reactions could target the chloro group, potentially leading to its removal (hydrodehalogenation). Catalytic hydrogenation is a common method for such transformations. Additionally, under specific conditions, the aromatic ring itself could be reduced, though this typically requires harsh conditions.

Table 2: Potential Oxidation and Reduction Products

| Starting Material | Reaction Type | Potential Product(s) |

|---|---|---|

| This compound | Oxidation | Chloro-methyl-quinone imine |

| This compound | Reduction (Hydrodehalogenation) | 2-Amino-4-methylphenol (B1222752) |

Electrochemical Reactivity Studies

While specific electrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of substituted aminophenols provides a framework for understanding its reactivity. The oxidation of aminophenols is generally an irreversible process that is highly dependent on the pH of the medium and the nature of the electrode material.

The initial step in the electrochemical oxidation of aminophenols typically involves the transfer of an electron to form a radical cation. The stability and subsequent reaction pathways of this intermediate are influenced by the substituents on the aromatic ring. For this compound, the electron-donating methyl group and the electron-withdrawing chloro group will modulate the oxidation potential.

Table 1: Representative Electrochemical Data for Aminophenol Derivatives

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Method | Reference |

| p-Aminophenol | +0.85 | Cyclic Voltammetry | |

| o-Aminophenol | +0.92 | Cyclic Voltammetry | |

| 4-Methylaminophenol | +0.78 | Cyclic Voltammetry |

Note: This table presents representative data for related compounds to illustrate typical oxidation potentials. The exact values for this compound may vary.

Investigation of Redox Mechanisms

The redox mechanism of aminophenols generally proceeds through a two-step, one-electron transfer process. In the case of p-aminophenol, the amino group is typically oxidized first, followed by the hydroxyl group, leading to the formation of a quinonimine. This highly reactive species can then undergo further reactions, such as dimerization or hydrolysis.

For this compound, an analogous mechanism can be proposed. The initial oxidation would generate a radical cation, which then loses a proton and a second electron to form the corresponding quinone imine. The presence of the chloro and methyl substituents would influence the stability and reactivity of this intermediate. The study of p-aminophenol oxidation has shown that the final product can be a quinonimine, which may then dimerize. In acidic media, hydrolysis of the quinone imine to form a benzoquinone derivative is also a common pathway.

Condensation and Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group in an ortho position, makes it a valuable precursor for the synthesis of heterocyclic compounds.

Formation of Heterocyclic Systems from this compound and its Derivatives

2-Aminophenols are well-known starting materials for the synthesis of phenoxazines, a class of heterocyclic compounds with diverse applications. The reaction typically involves the oxidative coupling of two molecules of the 2-aminophenol (B121084). In the case of this compound, this would lead to the formation of a substituted phenoxazine (B87303) derivative.

The synthesis can be achieved through various methods, including enzymatic catalysis, which mimics the biosynthesis of natural phenoxazinones like actinomycin, or through chemical oxidation. The substituents on the aromatic ring of this compound will influence the reaction conditions and the properties of the resulting phenoxazine.

Another important reaction is the condensation with β-dicarbonyl compounds, which can lead to the formation of other heterocyclic systems.

Table 2: Examples of Heterocyclic Systems Derived from 2-Aminophenols

| Reactant 1 | Reactant 2 | Heterocyclic Product | Reference |

| 2-Aminophenol | 2-Aminophenol (oxidative coupling) | Phenoxazine | |

| 2-Aminophenol | 1,2-Diketone | Quinoxaline derivative | |

| 2-Aminophenol | β-Ketoester | Benzoxazole (B165842) derivative |

Mechanistic Aspects of Ring Closure Reactions

The formation of phenoxazinones from 2-aminophenols is proposed to proceed through a multi-step mechanism involving oxidation and condensation. The initial step is the oxidation of the 2-aminophenol to a quinone imine intermediate. This electrophilic intermediate is then attacked by a second molecule of the 2-aminophenol in a Michael-type addition. Subsequent oxidation and intramolecular cyclization lead to the formation of the phenoxazine ring system.

The mechanism can be summarized as follows:

Oxidation: The 2-aminophenol is oxidized to a reactive quinone imine.

Condensation: A second molecule of the aminophenol adds to the quinone imine.

Cyclization: Intramolecular ring closure occurs to form the dihydro-phenoxazine ring.

Aromatization: A final oxidation step leads to the aromatic phenoxazine product.

The chloro and methyl groups on the this compound ring will affect the electron density and steric hindrance at different positions, thereby influencing the rates of the individual steps in the reaction mechanism.

Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C-O) bonds. The presence of amino, hydroxyl, and chloro functionalities in this compound offers multiple sites for such transformations.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Chloro 4 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 2-Amino-3-chloro-4-methylphenol. DFT calculations, particularly using hybrid functionals such as B3LYP with basis sets like 6-311G(d,p), are frequently employed to optimize the molecular geometry and predict electronic properties. nih.gov

In studies of structurally similar phenolic and aniline (B41778) compounds, DFT is used to calculate the ground-state optimized geometry, comparing theoretical bond lengths and angles with experimental data from X-ray crystallography. nih.govresearchgate.net For the aromatic system of this compound, the calculations would define the planarity of the benzene (B151609) ring and the orientation of the amino, chloro, hydroxyl, and methyl substituents. The electronic properties derived from DFT, such as dipole moment and polarizability, help to quantify the molecule's charge distribution and its response to external electric fields. researchgate.net The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, is crucial for identifying sites susceptible to electrophilic and nucleophilic attack by illustrating regions of negative and positive electrostatic potential. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net Ab initio and DFT methods are used to calculate the energies of these orbitals.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the presence of electron-donating groups (-NH2, -OH, -CH3) and an electron-withdrawing group (-Cl) would significantly influence the energies and distribution of these orbitals across the molecule. Analysis of similar compounds shows that these frontier orbitals are typically distributed across the aromatic system. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Structurally Similar Compound (Data is illustrative, based on calculations for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol) researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.045 |

| ELUMO | -1.789 |

| Energy Gap (ΔE) | 4.256 |

Molecular Dynamics and Conformational Analysis

These computational techniques explore the movement of atoms and the different spatial arrangements (conformations) a molecule can adopt, providing a dynamic picture of its behavior.

The rotational freedom around single bonds, such as the C-O, C-N, and C-C bonds connecting the substituents to the phenol (B47542) ring, allows this compound to exist in various conformations. Conformational analysis involves mapping the potential energy surface to identify stable conformers and the energy barriers between them. In related 2-halophenols, studies have investigated the cis and trans forms, referring to the orientation of the hydroxyl proton relative to the halogen substituent. rsc.org The cis conformation, where the proton is directed toward the chlorine atom, may be stabilized by a weak intramolecular hydrogen bond. rsc.org The relative energies of these conformers determine their population at a given temperature. The planarity of the benzene ring is generally maintained, but the substituents may deviate slightly. nih.gov

In the solid state, molecules of this compound are held together by a network of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction due to the presence of both hydrogen-bond donors (-OH and -NH2 groups) and acceptors (O, N, and Cl atoms). khanacademy.org An intramolecular hydrogen bond between the hydroxyl group and the adjacent amino group is also possible. nih.gov

Table 2: Illustrative Contributions to the Hirshfeld Surface for a Related Schiff Base Compound (Data based on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol) nih.gov

| Interaction Type | Contribution (%) |

| H···H | 43.8 |

| C···H/H···C | 26.7 |

| O···H/H···O | - |

| Cl···H/H···Cl | - |

Reactivity Prediction and Mechanistic Modeling

Computational models can predict the chemical reactivity of this compound and help elucidate potential reaction mechanisms. Analysis of the Molecular Electrostatic Potential (MEP) map and frontier orbitals (HOMO/LUMO) are key to this process. researchgate.net

The MEP map visually indicates the centers of reactivity. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential (blue), indicating sites for nucleophilic attack. researchgate.net

The distribution of HOMO and LUMO across the molecule further refines reactivity predictions. The HOMO is often localized on the electron-rich parts of the molecule, such as the amino and hydroxyl-substituted ring, identifying them as the primary sites for electrophilic substitution. The LUMO's location can indicate where a nucleophile is most likely to attack. By modeling the interaction of the molecule with various reactants, computational chemistry can predict the activation energies and transition states for different reaction pathways, offering a theoretical framework for understanding its chemical behavior, for instance in halogenation or condensation reactions. acs.org

Prediction of Reaction Sites and Pathways

The prediction of reaction sites in a molecule like this compound involves identifying the most likely atoms or bonds to participate in a chemical reaction. Computational approaches, particularly those based on DFT, are instrumental in this area. By calculating the distribution of electron density and related properties, researchers can pinpoint nucleophilic and electrophilic centers.

Key indicators for reactivity include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites of nucleophilic attack. The energy gap between HOMO and LUMO also provides a measure of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) for nucleophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites within the molecule.

For substituted phenols and anilines, the amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho-para directing groups in electrophilic aromatic substitution. Conversely, the chlorine atom (-Cl) is a deactivating but also an ortho-para directing group. In this compound, these effects would combine to influence the regioselectivity of reactions like halogenation or nitration. wikipedia.orgacs.org DFT calculations would be essential to precisely quantify the activating and directing effects of these substituents in their specific arrangement.

Transition State Elucidation and Kinetic Barrier Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states (TS)—the highest energy points along a reaction pathway. Computational chemistry allows for the precise location of these TS structures and the calculation of their energy, known as the activation energy or kinetic barrier.

The process typically involves:

Proposing a Reaction Coordinate: A plausible pathway for the reaction is defined.

Locating the Transition State: Algorithms are used to search the potential energy surface for a first-order saddle point, which corresponds to the TS. This structure is characterized by having exactly one imaginary vibrational frequency.

Calculating the Activation Energy: The energy difference between the reactants and the transition state is calculated. A lower activation energy implies a faster reaction rate.

For instance, in reactions involving this compound, such as oxidation or polymerization, DFT calculations could be used to model the reaction pathways, identify the structures of all intermediates and transition states, and determine the rate-limiting step by comparing the kinetic barriers of different potential mechanisms. acs.org

Spectroscopic Parameter Calculations and Validation (Methodological Focus)

Computational methods are routinely used to predict spectroscopic parameters, which serves both to validate the computational model against experimental data and to aid in the interpretation of experimental spectra.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating theoretical NMR chemical shifts (δ).

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). While experimental NMR data for various substituted phenols and anilines are available, specific theoretical studies on this compound are needed for direct comparison. scirp.orgchemicalbook.comchemicalbook.com

Table 1: Illustrative Data for Theoretical vs. Experimental ¹H NMR Chemical Shifts (Hypothetical for this compound) This table is for illustrative purposes only, as specific computational data for this compound is not available.

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| H (Aromatic) | 7.10 | 7.05 |

| H (Aromatic) | 6.85 | 6.80 |

| OH | 5.20 | 5.15 |

| NH₂ | 4.50 | 4.45 |

| CH₃ | 2.25 | 2.20 |

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Theoretical vibrational analysis is a powerful tool for interpreting Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the normal modes of vibration.

These calculations, performed using methods like B3LYP within DFT, yield harmonic frequencies that are often systematically higher than experimental frequencies. orientjchem.org This discrepancy is typically corrected by applying a scaling factor. orientjchem.orgresearchgate.net The analysis allows for the unambiguous assignment of spectral bands to specific molecular motions, such as the stretching of C-O, N-H, and C-Cl bonds, or the bending modes of the aromatic ring. orientjchem.orgresearchgate.net Such a study on this compound would precisely assign its unique vibrational fingerprint.

Table 2: Illustrative Vibrational Frequency Assignments (Hypothetical for this compound) This table is for illustrative purposes only, as specific computational data for this compound is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3550 | 3530 |

| N-H Asymmetric Stretch | 3450 | 3435 |

| N-H Symmetric Stretch | 3360 | 3350 |

| C-H Aromatic Stretch | 3080 | 3075 |

| C=C Aromatic Stretch | 1610 | 1605 |

| C-O Stretch | 1270 | 1265 |

| C-Cl Stretch | 750 | 745 |

UV-Vis Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comrajpub.com

For this compound, TD-DFT calculations would predict the electronic transitions, likely π → π* and n → π* transitions associated with the aromatic ring and the lone pairs on the oxygen and nitrogen atoms. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining results that accurately match experimental spectra. mdpi.comresearchgate.netrajpub.com

Advanced Analytical Methodologies for 2 Amino 3 Chloro 4 Methylphenol Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the isolation and quantification of "2-Amino-3-chloro-4-methylphenol" from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods.

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone for the analysis of aminophenols and their derivatives. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For the analysis of compounds structurally similar to "this compound," such as other aminophenols, reversed-phase chromatography is commonly employed. A C18 column, like the Agilent Zorbax SB C18, is often the stationary phase of choice. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer system. nih.govsielc.com For instance, a simple mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer has been used for the analysis of 4-aminophenol (B1666318), which is compatible with mass spectrometry detection. sielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to separate multiple components in a mixture. nih.gov

Detection is a critical aspect of HPLC analysis. UV detectors are commonly used, with the wavelength set to the absorbance maximum of the analyte. For aminophenols, detection wavelengths of 230, 270, and 400 nm have been utilized to detect a range of derivatives simultaneously. nih.gov For enhanced sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry (LC-MS), which provides molecular weight and fragmentation information.

A study on the determination of 4-chloro-3-methylphenol (B1668792) (CMP) in metalworking fluid provides a relevant example of HPLC method development. researchgate.net This method utilized a C18 column with an isocratic mobile phase and an internal standard for quantification. researchgate.net The linearity of the method was established over a specific concentration range, and the limits of detection (LOD) and quantification (LOQ) were determined to be 20 ng·mL⁻¹ and 62.5 ng·mL⁻¹, respectively. researchgate.net Such validation parameters are crucial for ensuring the reliability of any newly developed HPLC method.

Table 1: HPLC Method Parameters for Analysis of Related Phenolic Compounds

| Parameter | 4-Aminophenol Analysis | 11 Aminophenols in Hair Dyes | 4-Chloro-3-methylphenol in MWF |

| Stationary Phase | Primesep 100 mixed-mode | Agilent Zorbax SB C18 | C18 column (100 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Water, Acetonitrile, Ammonium Formate buffer | Acetonitrile and ion pair system (sodium heptanesulfonate and phosphate) | Isocratic |

| Elution | Isocratic | Gradient | Isocratic |

| Detection | UV at 275 nm, MS compatible | UV at 230, 270, and 400 nm | Not specified |

| Retention Time | Not specified | Not specified | 5.56 min (CMP), 6.67 min (IS) |

| Linear Range | Not specified | 0.05 - 500 mg/L | 62.5 - 2,500 ng·mL⁻¹ |

| LOD/LOQ | Not specified | 5 mg/kg or 20 mg/kg depending on the aminophenol | LOD: 20 ng·mL⁻¹, LOQ: 62.5 ng·mL⁻¹ |

| Reference | sielc.com | nih.gov | researchgate.net |

Solid Phase Extraction (SPE) in Sample Preparation

Solid Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a large volume of liquid sample, making it an essential precursor to chromatographic analysis. sigmaaldrich.comphenomenex.com SPE is particularly useful for preparing complex matrices such as environmental water, wastewater, and biological fluids for the analysis of "this compound". phenomenex.comnih.gov

The principle of SPE involves passing a liquid sample through a solid adsorbent material, which retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted from the adsorbent with a small volume of a strong solvent. sigmaaldrich.com The choice of sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. phenomenex.com For a compound like "this compound," which has both polar (amino and hydroxyl groups) and non-polar (chlorinated aromatic ring) characteristics, a reversed-phase or ion-exchange mechanism could be employed. phenomenex.com

For instance, in reversed-phase SPE, a non-polar sorbent like C18 is used, and the sample is typically loaded in an aqueous solution. phenomenex.com In ion-exchange SPE, the sorbent has charged functional groups that interact with charged analytes. The pH of the sample is adjusted to ensure the analyte is in its charged form for retention. thermofisher.com

The general steps in an SPE procedure are:

Conditioning: The sorbent is treated with a solvent to activate it. sigmaaldrich.com

Loading: The sample is passed through the sorbent. sigmaaldrich.com

Washing: The sorbent is rinsed with a weak solvent to remove interferences. phenomenex.com

Elution: The analyte is recovered from the sorbent using a strong solvent. phenomenex.com

SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. sigmaaldrich.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of "this compound." Advanced methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Research (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. While one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei (e.g., ¹H and ¹³C), two-dimensional (2D) NMR techniques offer insights into the connectivity and spatial relationships between different atoms within a molecule. wikipedia.org

For a substituted aromatic compound like "this compound," 2D-NMR experiments are particularly valuable for assigning the signals of the aromatic protons and carbons, which can be challenging due to complex splitting patterns and overlapping signals in 1D spectra. wikipedia.orgorgchemboulder.com

Common 2D-NMR experiments include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com This would help to establish the relationship between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of directly attached heteronuclei, such as ¹³C. wikipedia.orgyoutube.com This is crucial for assigning the carbon signals of the aromatic ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This can help to confirm the positions of the substituents on the aromatic ring by observing correlations between the methyl protons and the aromatic carbons, for example.

The chemical shifts of the aromatic protons are expected to be in the range of 6.5-8.5 ppm, while the methyl protons would appear further upfield. orgchemboulder.com The specific substitution pattern of "this compound" will influence the exact chemical shifts and coupling constants observed in the NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. oup.comresearchgate.net Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule with an accuracy of a few parts per million (ppm). This high accuracy allows for the determination of a unique molecular formula. nih.gov

For "this compound" (C₇H₈ClNO), HRMS would be used to measure its exact mass. The presence of chlorine is particularly distinctive in mass spectrometry due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in a high-resolution spectrum.

The process typically involves introducing the sample into the mass spectrometer, where it is ionized. The resulting ions are then passed through a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument measures the mass-to-charge ratio of the ions with high precision. The experimentally determined exact mass is then compared to the theoretical exact masses of possible molecular formulas. A close match provides strong evidence for the correct elemental composition.

HRMS is often coupled with a chromatographic separation technique, such as GC or HPLC (GC-HRMS or LC-HRMS), to analyze complex mixtures. This allows for the separation of individual components before they are introduced into the mass spectrometer for accurate mass measurement and formula determination. nih.govoup.com

Table 3: Spectroscopic Techniques for Characterization

| Technique | Information Provided | Application to this compound |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Unambiguous assignment of proton and carbon signals in the aromatic ring and substituents. Confirmation of the substitution pattern. |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass measurement, leading to molecular formula determination. | Confirmation of the elemental composition (C₇H₈ClNO). The isotopic pattern of chlorine provides an additional point of confirmation. |

X-ray Crystallography in Solid-State Structure Determination Methodologies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical behavior.

Another related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, was also analyzed using X-ray crystallography and found to crystallize in the monoclinic space group P21/c. nih.gov The investigation highlighted an intramolecular O—H⋯N hydrogen bond, resulting in an S(6) ring motif. nih.gov

These examples demonstrate how X-ray crystallography can elucidate the detailed solid-state architecture of substituted phenols. The data obtained from such studies are critical for understanding structure-property relationships.

Table 1: Illustrative Crystallographic Data for a Structurally Related Compound (2-[(3,4-Dichlorobenzylidene)amino]-4-methylphenol)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁Cl₂NO |

| Molecular Weight (Mr) | 280.14 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.6074 (7) |

| b (Å) | 21.680 (3) |

| c (Å) | 12.7907 (18) |

| β (°) | 93.342 (2) |

| Volume (V) (ų) | 1275.5 (3) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data sourced from a study on a related compound to illustrate the methodology. |

Fourier Transform-Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform-Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying functional groups and elucidating the molecular structure of compounds like this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For substituted phenols and anilines, characteristic bands for O-H, N-H, C-N, C-O, and C-Cl stretching, as well as aromatic C-H and C=C vibrations, are typically observed. For example, in studies of 4-aminophenol derivatives, the phenolic O–H stretching band is observed around 3338 cm⁻¹, while the N–H stretching appears at 3282 cm⁻¹. nih.gov The IR spectrum of these derivatives also shows absorption bands for N–H bending, O–H bending, C–N stretching, and C–O stretching. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. In research on substituted amino alcohols, Raman spectroscopy has been used to study the effects of substitution on intramolecular hydrogen bonding. arxiv.org The introduction of different substituent groups can cause shifts in the vibrational frequencies, offering insights into the electronic and steric effects within the molecule. arxiv.org

The combined use of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of a molecule. While specific spectra for this compound were not found, the analysis of related compounds provides a strong basis for interpreting its expected vibrational characteristics.

Table 2: Typical Vibrational Frequencies for Functional Groups in Substituted Aminophenols

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| O-H (Phenol) | Stretching | 3600 - 3200 (broad) | 3600 - 3200 (weak) |

| N-H (Amine) | Stretching | 3500 - 3300 (two bands for primary) | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 (strong) |

| C=C (Aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 (strong) |

| N-H (Amine) | Bending | 1650 - 1580 | 1650 - 1580 |

| C-O (Phenol) | Stretching | 1260 - 1180 | 1260 - 1180 |

| C-N (Amine) | Stretching | 1340 - 1250 | 1340 - 1250 |

| C-Cl | Stretching | 800 - 600 | 800 - 600 |

| This table presents generalized data for illustrative purposes. |

Electrochemical Analytical Methods

Electrochemical methods are highly sensitive and provide valuable information about the redox properties of molecules. For a compound like this compound, these techniques can be used for both characterization and quantification.

Voltammetric Techniques for Redox Characterization

Voltammetric techniques, such as cyclic voltammetry (CV), are employed to study the oxidation and reduction behavior of electroactive species. By applying a varying potential to an electrode and measuring the resulting current, one can determine the redox potentials and investigate the mechanisms of electron transfer reactions.

The electrochemical oxidation of aminophenol derivatives has been a subject of significant research. Studies on p-aminophenol, for example, show that it undergoes electrochemical oxidation to form p-quinoneimine. researchgate.net The electrochemical behavior is often dependent on factors such as pH, the nature of the substituent groups, and the electrode material. researchgate.netresearchgate.net For instance, the electrochemical oxidation of ortho- and para-aminophenol derivatives in acidic solutions has been studied using cyclic voltammetry, revealing that the oxidation of para-aminophenols leads to the formation of p-benzoquinone through hydrolysis. researchgate.net

In the context of this compound, the amino and phenol (B47542) groups are susceptible to oxidation. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the aromatic ring would be expected to influence the oxidation potential and the stability of the resulting oxidized species. Research on the electrochemical halogenation of anilines has demonstrated that the electrode potential can be precisely controlled to achieve selective reactions. acs.org At lower potentials, radical species (X•) are generated, while at higher potentials, cationic species (X+) are formed, leading to different products. acs.org This highlights the level of control and insight that voltammetric techniques can offer.

Table 3: Illustrative Cyclic Voltammetry Data for p-Aminophenol at a Modified Electrode

| Parameter | Value |

| Analyte | p-Aminophenol |

| Electrode | Acetylene black/chitosan film modified glassy carbon electrode |

| Medium | Phosphate buffer (pH 7.30) |

| Observation | A pair of reversible redox peaks |

| Effect of Modification | Increased redox peak current, better reversibility |

| Linear Range | 1.0 x 10⁻⁷ - 5.0 x 10⁻⁴ mol/L |

| Detection Limit | 5.0 x 10⁻⁸ mol/L |

| Data adapted from a study on a related compound to illustrate the methodology. researchgate.net |

Amperometric Detection Methods Research

Amperometric detection involves applying a constant potential to a working electrode and measuring the current as a function of time or analyte concentration. This technique is often coupled with separation methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) to achieve high sensitivity and selectivity.

Research in this area has focused on developing sensors for the detection of various phenolic and aminophenolic compounds due to their environmental and biological relevance. For instance, a miniaturized capillary electrophoresis system with amperometric detection has been developed for the rapid determination of acetaminophen (B1664979) and p-aminophenol in pharmaceutical formulations. nih.govresearchgate.net This system utilized a carbon disk electrode and was able to detect these compounds at sub-micromolar levels. nih.gov

Furthermore, novel electrode materials are continuously being explored to enhance the sensitivity and selectivity of amperometric sensors. A sensor based on a graphene oxide/CeNbO₄ nanocomposite modified glassy carbon electrode was developed for the amperometric determination of N-methyl-p-aminophenol sulfate (B86663), achieving a very low detection limit of 10 nM. nih.gov Simple aminophenol-based electrochemical probes have also been fabricated for the dual amperometric detection of NADH and hydrogen peroxide. nih.gov

While specific amperometric methods for this compound were not identified, the extensive research on related aminophenols demonstrates the potential of this technique for its sensitive and selective quantification in various matrices.

Table 4: Performance Characteristics of an Amperometric Sensor for an Aminophenol Derivative

| Parameter | Value |

| Analyte | N-methyl-p-aminophenol sulfate (Metol) |

| Electrode | Graphene oxide/CeNbO₄ modified glassy carbon electrode (GO/CeNbO₄/GCE) |

| Detection Limit | 10 nM |

| Sensitivity | 10.97 µA µM⁻¹ cm⁻² |

| Key Features | Excellent selectivity, stability, and reproducibility |

| Application | Analysis of photographic solutions and river water samples |

| Data sourced from a study on a related compound to illustrate the methodology. nih.gov |

Derivatization and Functionalization Strategies for 2 Amino 3 Chloro 4 Methylphenol

Synthesis of Substituted 2-Amino-3-chloro-4-methylphenol Derivatives

The synthesis of derivatives from this compound leverages the inherent reactivity of its functional groups. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the chloro substituent and the amino group itself serve as handles for various coupling and condensation reactions.

The precise placement of new functional groups onto the aromatic core of this compound is a significant challenge in its derivatization. The directing effects of the existing substituents govern the regioselectivity of these transformations.

Modern electrochemical methods offer a high degree of control over such reactions. For instance, potential-controlled electrochemical halogenation has been demonstrated as an effective strategy for the selective halogenation of aniline (B41778) derivatives. acs.org By carefully adjusting the electrode potential, it is possible to control the generation of different reactive halogen species (e.g., radical X• or cation X+), thereby directing whether a mono- or di-halogenated product is formed. acs.org At lower potentials, selective para-halogenation is often achieved, while higher potentials can lead to di-substitution. acs.org This technique allows for the introduction of additional halogen atoms at specific positions on the aniline ring structure under mild, oxidant-free conditions. acs.org

Another fundamental functionalization strategy involves the reaction of the amino group. The condensation of the amino group with aldehydes or ketones yields Schiff base derivatives. researchgate.net For example, 2-amino-4-methylphenol (B1222752) reacts with 3,4-dichlorobenzaldehyde (B146584) in methanol (B129727) to produce the corresponding Schiff base, 2-[(3,4-Dichlorobenzylidene)amino]-4-methylphenol. researchgate.net This reaction specifically modifies the amino moiety, creating a new imine linkage that extends the molecule's structure. researchgate.net

Furthermore, the amino group can be converted into a diazonium salt through diazotization with nitrous acid. This highly versatile intermediate can then be subjected to a variety of subsequent reactions (such as Sandmeyer or Schiemann reactions) to introduce a wide range of functional groups, including halogens, cyano, hydroxyl, and nitro groups, in place of the original amino group. google.com

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly increasing a molecule's complexity. The chloro-substituent on the this compound ring makes it a suitable candidate for such transformations.

While specific examples utilizing this compound as a substrate are not extensively documented, the principles of cross-coupling are broadly applicable. The chlorine atom can participate in reactions such as:

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne. An example of a Sonogashira coupling has been demonstrated on a related complex derivative to further functionalize it with a phenylacetylene (B144264) group. acs.org

Buchwald-Hartwig Amination: Palladium-catalyzed reaction to form a new C-N bond with an amine.

In addition to C-C coupling, the amino group can be used to form other types of linkages. The reaction of sulfonamides with cyanamide (B42294) salts, for example, can produce N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, demonstrating a method to attach complex heterocyclic moieties. nih.gov

Table 1: Overview of Potential Functionalization Reactions

| Reaction Type | Reactive Site | Reagent Example | New Functional Group/Linkage |

|---|---|---|---|

| Electrochemical Halogenation | Aromatic Ring | N-Bromosuccinimide (NBS) | Bromine |

| Schiff Base Condensation | Amino Group | Aldehyde/Ketone | Imine (C=N) |

| Diazotization | Amino Group | Nitrous Acid (HNO₂) | Diazonium Salt (-N₂⁺) |

| Suzuki Coupling | Chloro Group | Phenylboronic Acid | Phenyl Group |

| Sonogashira Coupling | Chloro Group | Terminal Alkyne | Alkyne Group |

| Sulfonamide Formation | Amino Group | Sulfonyl Chloride | Sulfonamide (-NHSO₂R) |

Formation of Polymeric and Supramolecular Structures

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an excellent building block for the synthesis of polymers and the formation of ordered supramolecular assemblies.

To be used in polymerization, this compound can be employed as a monomer that reacts with a suitable co-monomer. Its amino and hydroxyl groups can both participate in polymerization reactions, such as polycondensation.

For example, aminophenols can react with diacid chlorides (e.g., adipoyl chloride, sebacoyl chloride) in a process known as interfacial polycondensation to form linear aromatic polyester-amides. ekb.eg In this reaction, the hydroxyl group forms an ester linkage and the amino group forms an amide linkage with the diacid chloride, resulting in a long polymer chain. ekb.eg The reaction is often facilitated by a phase transfer catalyst. ekb.eg The specific properties of the resulting polymer would be influenced by the chloro and methyl substituents on the phenol (B47542) ring. Similarly, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of polyurethanes. The creation of poly-Schiff bases is another possibility, involving the reaction of a diamine derivative of the parent compound with a dialdehyde. ekb.eg

In the solid state, molecules of this compound and its derivatives arrange themselves into ordered, three-dimensional structures known as supramolecular assemblies. This self-assembly is driven by a network of specific non-covalent interactions.

Crystal structure analyses of related aminophenols and chloromethylphenols reveal the key interactions that govern their packing. nih.govresearchgate.net These include:

Hydrogen Bonding: Strong O-H···N or O-H···O hydrogen bonds are common, where the phenolic proton interacts with the nitrogen of an adjacent molecule or the oxygen of another phenol. nih.govias.ac.in Intramolecular O-H···N hydrogen bonds are also observed in derivatives like Schiff bases, forming stable six-membered rings. researchgate.netnih.gov

π-π Stacking: The aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal structure. The distance between the ring centroids is a key parameter for this interaction. researchgate.netnih.gov

C-H···π Interactions: The hydrogen atoms of methyl groups or the aromatic ring can interact with the electron-rich face of a nearby benzene (B151609) ring. nih.gov

Halogen-Involved Interactions: The chlorine atom can participate in weak interactions, such as C-H···Cl hydrogen bonds or π-Cl interactions, where the chlorine atom is positioned near the face of an aromatic ring. researchgate.netnih.gov

Table 2: Non-Covalent Interactions in Aminophenol Derivatives

| Interaction Type | Description | Example Compound |

|---|---|---|

| Intramolecular O-H···N | Hydrogen bond between the phenol proton and the imine nitrogen. | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov |

| π-π Stacking | Stacking of chlorobenzene (B131634) rings. | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov |

| C-H···π Interactions | Interaction between a C-H bond and the face of an aromatic ring. | 2-chloro-5-methylphenol nih.govresearchgate.net |

| C-H···Cl Interactions | Weak hydrogen bond involving the chlorine atom. | 2-chloro-5-methylphenol nih.govresearchgate.net |

| O-H···O Interactions | Hydrogen bond between hydroxyl groups of adjacent molecules. | 4-chloro-3-methylphenol (B1668792) nih.govresearchgate.net |

Investigation of Derivatives as Probes or Reagents

The derivatives of this compound have potential applications as specialized chemical probes or reagents. The functionalization strategies described previously allow for the synthesis of molecules designed for specific purposes.

Schiff base derivatives of aminophenols are widely investigated as ligands for coordinating with metal ions. researchgate.net The imine nitrogen and phenolic oxygen can act as a chelation site, allowing the molecule to bind to various metals. This property makes them useful as probes for detecting metal ions or as ligands in catalysis. The synthesis of such compounds is often part of a broader investigation into their coordination and biological properties. researchgate.net

Furthermore, the creation of libraries of diverse derivatives through systematic functionalization is a common strategy in the search for new bioactive compounds or materials. nih.govrsc.org The modified derivatives of this compound can serve as versatile building blocks or intermediates in the synthesis of more complex target molecules, such as those used in agricultural or materials science. google.com

Synthesis of Fluorescent Probes Incorporating the Scaffold

The synthesis of fluorescent probes often involves the conjugation of a recognition unit (receptor) to a signaling unit (fluorophore). While there are no specific examples in the reviewed literature of fluorescent probes being synthesized directly from this compound, the aminophenol structure is a common building block in the creation of fluorescent molecules.

Generally, the amino group of an aminophenol can be reacted with various fluorophores containing an aldehyde or a sulfonyl chloride group. For instance, reaction with an aldehyde-functionalized fluorophore would lead to the formation of a Schiff base, which can alter the photophysical properties of the molecule, potentially leading to a "turn-on" or "turn-off" fluorescent response upon interaction with an analyte. nih.govscience.gov

Another approach involves the use of fluorophores like 2,4-dinitrobenzenesulfonyl, which can react with the phenolic hydroxyl or the amino group. mdpi.com Cleavage of this group by a specific analyte can restore the fluorescence of the core structure. mdpi.com The specific electronic properties imparted by the chloro and methyl substituents on the this compound ring would be expected to modulate the fluorescence quantum yield and emission wavelengths of any such hypothetical probes.

Table 1: Potential Reactions for Fluorescent Probe Synthesis

| Reaction Type | Reactant for Derivatization | Resulting Linkage | Potential Application |

| Schiff Base Condensation | Aldehyde-functionalized fluorophore | Imine (-C=N-) | pH or metal ion sensing |

| Sulfonamide Formation | Dansyl chloride or other sulfonyl chlorides | Sulfonamide (-SO₂-NR-) | Analyte-specific detection |

| Ether Linkage | Activated halide on a fluorophore | Ether (-O-R) | Stable fluorescent labeling |

It is important to reiterate that these are generalized strategies, and specific research applying them to this compound has not been identified in published literature.

Development of Chelating Ligands for Metal Complexes

The ortho-aminophenol motif is a classic bidentate ligand framework capable of coordinating with a wide range of metal ions through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. The derivatization of this scaffold, typically through the formation of a Schiff base, can expand its coordination capabilities.

The most common derivatization strategy involves the condensation of the amino group with an aldehyde or ketone. This reaction forms an imine (-C=N-) linkage, creating a Schiff base ligand. semanticscholar.org If the aldehyde or ketone reactant contains additional donor atoms (e.g., another hydroxyl or amino group), the resulting Schiff base can act as a tridentate or tetradentate ligand, forming highly stable complexes with transition metals. researchgate.net

For example, the reaction of an aminophenol with salicylaldehyde (B1680747) results in a tridentate O,N,O donor ligand. Research on related compounds like 2-amino-4-methylphenol and 2-amino-4-chlorophenol (B47367) has shown their successful conversion into Schiff base ligands and subsequent formation of metal complexes with ions such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netrsc.org These complexes are often characterized by their distinct colors and specific geometric structures.

Table 2: Representative Schiff Base Formation for Chelation

| Aldehyde/Ketone Reactant | Resulting Ligand Type | Potential Coordinating Atoms |

| Salicylaldehyde | Tridentate | O, N, O |

| 2-Pyridinecarboxaldehyde | Tridentate | N, N, O |

| Acetylacetone | Bidentate (after enolization) | O, N |

| Isatin | Tridentate | O, N, O (carbonyl) |

While these reactions are well-established for other substituted aminophenols, their specific application to this compound for the synthesis of chelating ligands and metal complexes is not documented in the available scientific literature. The steric and electronic effects of the 3-chloro and 4-methyl substituents would likely influence the stability and coordination chemistry of any such hypothetical complexes.

Role of 2 Amino 3 Chloro 4 Methylphenol As a Precursor in Advanced Chemical Synthesis

Building Block for Complex Natural Product Synthesis

The structural framework of 2-Amino-3-chloro-4-methylphenol is particularly amenable for the synthesis of heterocyclic compounds, which form the core of many natural products with significant biological activities.

The ortho-aminophenol moiety within this compound is a classic structural alert for the synthesis of benzoxazoles. nih.govresearchgate.net The general and widely employed method for constructing the benzoxazole (B165842) ring involves the condensation of a 2-aminophenol (B121084) derivative with a variety of carbonyl compounds, such as aldehydes or amides, often facilitated by a catalyst. nih.govresearchgate.net For instance, the reaction can be promoted by triflic anhydride (B1165640) (Tf₂O) when using tertiary amides as the carbonyl source. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups on the 2-aminophenol ring can influence the reactivity and electronic properties of the resulting benzoxazole, making this compound a potentially useful starting material for creating a library of substituted benzoxazoles for biological screening.

While direct literature examples of integrating this compound into indole (B1671886) and quinoline (B57606) scaffolds are not prevalent, the fundamental reactivity of the molecule suggests its potential in such syntheses. For example, the amino group could, in principle, be a part of a Fischer indole synthesis or a Friedländer annulation for quinoline synthesis, although the specific reaction conditions would need to be tailored to accommodate the other substituents on the ring. The antimalarial drug Amodiaquine, a 4-aminoquinoline (B48711) derivative, underscores the importance of the amino-quinoline scaffold in medicinal chemistry, hinting at the potential value of precursors that can be elaborated into such structures. wikipedia.org

Table 1: Potential Synthetic Routes to Heterocyclic Scaffolds from this compound